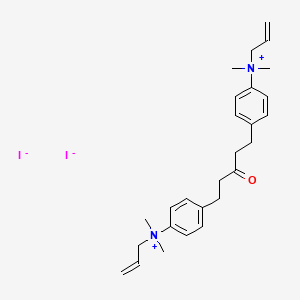
Benzenaminium, 4,4'-(3-oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenyl-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenaminium, 4,4’-(3-oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenyl-, diiodide is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzenaminium core linked by a 3-oxo-1,5-pentanediyl bridge to two N,N-dimethyl-N-2-propenyl groups, with diiodide as the counterion. It is often studied for its potential as a cholinesterase inhibitor, making it relevant in neurological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenaminium, 4,4’-(3-oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenyl-, diiodide typically involves multiple steps:
Formation of the Benzenaminium Core: This step involves the alkylation of aniline derivatives with allyl bromide in the presence of a base such as potassium carbonate.
Introduction of the 3-oxo-1,5-pentanediyl Bridge: This is achieved through a Friedel-Crafts acylation reaction, where the benzenaminium derivative reacts with a diketone in the presence of a Lewis acid catalyst like aluminum chloride.
Final Quaternization: The final step involves the quaternization of the nitrogen atoms with methyl iodide to form the diiodide salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl groups, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the 3-oxo-1,5-pentanediyl bridge, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
Benzenaminium, 4,4’-(3-oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenyl-, diiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a cholinesterase inhibitor, which could have implications in treating neurological disorders such as Alzheimer’s disease.
Medicine: Potential therapeutic agent due to its inhibitory effects on cholinesterase, which is crucial in neurotransmission.
Industry: Could be used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The compound exerts its effects primarily through inhibition of cholinesterase enzymes. This inhibition occurs via binding to the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The molecular targets include acetylcholinesterase and butyrylcholinesterase, and the pathways involved are those related to cholinergic signaling.
Comparación Con Compuestos Similares
Similar Compounds
Benzenaminium, 4,4’-(3-oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenyl-, dibromide: Similar structure but with bromide as the counterion.
4,4’-(3-Oxo-1,5-pentanediyl)bis(N-allyl-N,N-dimethylanilinium): Similar core structure but with different substituents.
Uniqueness
The uniqueness of Benzenaminium, 4,4’-(3-oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenyl-, diiodide lies in its specific combination of functional groups and counterions, which confer distinct chemical properties and biological activities. Its potential as a cholinesterase inhibitor sets it apart from other similar compounds, making it a valuable subject of study in neurological research.
Propiedades
Número CAS |
40957-97-9 |
|---|---|
Fórmula molecular |
C27H38I2N2O |
Peso molecular |
660.4 g/mol |
Nombre IUPAC |
[4-[5-[4-[dimethyl(prop-2-enyl)azaniumyl]phenyl]-3-oxopentyl]phenyl]-dimethyl-prop-2-enylazanium;diiodide |
InChI |
InChI=1S/C27H38N2O.2HI/c1-7-21-28(3,4)25-15-9-23(10-16-25)13-19-27(30)20-14-24-11-17-26(18-12-24)29(5,6)22-8-2;;/h7-12,15-18H,1-2,13-14,19-22H2,3-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
WUUHNEAWVNKDQC-UHFFFAOYSA-L |
SMILES canónico |
C[N+](C)(CC=C)C1=CC=C(C=C1)CCC(=O)CCC2=CC=C(C=C2)[N+](C)(C)CC=C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


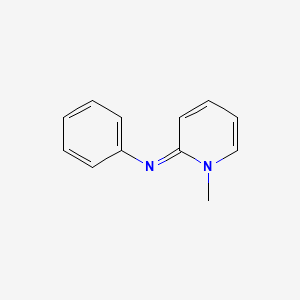
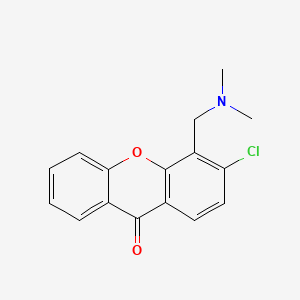
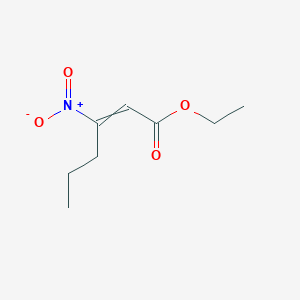
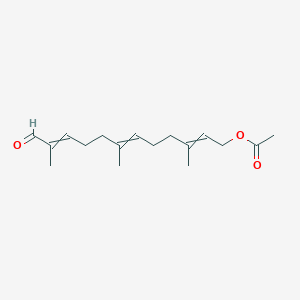
![11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro-](/img/structure/B14663751.png)


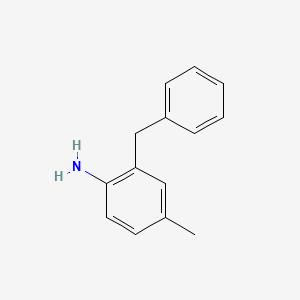

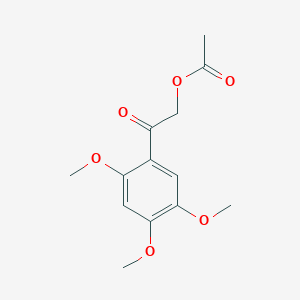
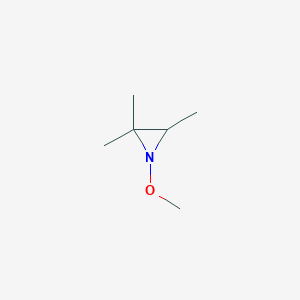
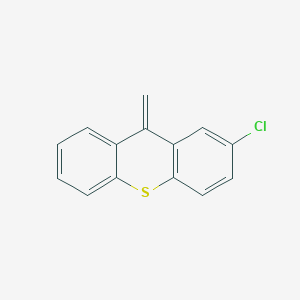

![1,4,7-Triazecine, decahydro-1,4,7-tris[(4-methylphenyl)sulfonyl]-](/img/structure/B14663804.png)
